

"Sonogashira coupling protocol for 1,4-bis[(trimethylsilyl)ethynyl]benzene synthesis"

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Compound of Interest

Compound Name:	1,4-Bis[(trimethylsilyl)ethynyl]benzene
Cat. No.:	B099497

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Application Notes and Protocols

Topic: Sonogashira Coupling Protocol for the Synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene**

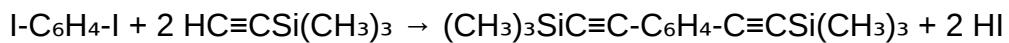
Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene** via a palladium-catalyzed Sonogashira cross-coupling reaction. The procedure involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of a palladium-phosphine complex and a copper(I) co-catalyst. This method is a fundamental and widely used carbon-carbon bond-forming reaction in organic synthesis, crucial for creating conjugated arylalkyne systems.^{[1][2]} The protocol described herein is robust and offers good yields, making it suitable for various research and development applications.

Reaction Scheme

The Sonogashira coupling reaction proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate. The overall transformation for the synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene** is shown below:



This reaction couples the sp-hybridized carbon of the terminal alkyne with the sp²-hybridized carbon of the aryl halide.[1][3]

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis.

Parameter	Value	Notes
Reactants		
1,4-Diiodobenzene	1.0 mmol (1 equiv)	Starting aryl halide.
Trimethylsilylacetylene	2.2 mmol (2.2 equiv)	The alkyne component. A slight excess is used to ensure complete reaction.
Catalysts		
PdCl ₂ (PPh ₃) ₂	0.02-0.05 mmol (2-5 mol%)	The palladium pre-catalyst. Other catalysts like Pd(PPh ₃) ₄ can also be used. [1]
Copper(I) Iodide (CuI)	0.02-0.05 mmol (2-5 mol%)	Co-catalyst essential for the formation of the copper acetylide intermediate.
Solvent/Base		
Triethylamine (TEA)	20-30 mL	Functions as both the solvent and the base to neutralize the HI formed during the reaction.
Reaction Conditions		
Temperature	Reflux (~75-85 °C)	Reaction is typically heated to ensure a reasonable rate. Some protocols may work at room temperature with highly active catalysts. [4]
Atmosphere	Inert (Argon or Nitrogen)	Necessary to prevent oxidation of the palladium catalyst and other reagents.
Reaction Time	12-24 hours	Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Product Information

Product Name	1,4-bis[(trimethylsilyl)ethynyl]benzene	
Molecular Formula	C ₁₆ H ₂₂ Si ₂	[5]
Molecular Weight	270.52 g/mol	
Expected Yield	75-90%	Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. A 75% yield was reported for a similar synthesis.[6]
Appearance	White to pale cream solid	[5]
Melting Point	121-123 °C	

Experimental Protocol

This protocol details the synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene** on a 1 mmol scale.

Materials:

- 1,4-Diiodobenzene (330 mg, 1.0 mmol)
- Trimethylsilylacetylene (0.31 mL, 216 mg, 2.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol)
- Copper(I) iodide (CuI) (4 mg, 0.02 mmol)
- Triethylamine (TEA), anhydrous (25 mL)
- Toluene (for extraction)

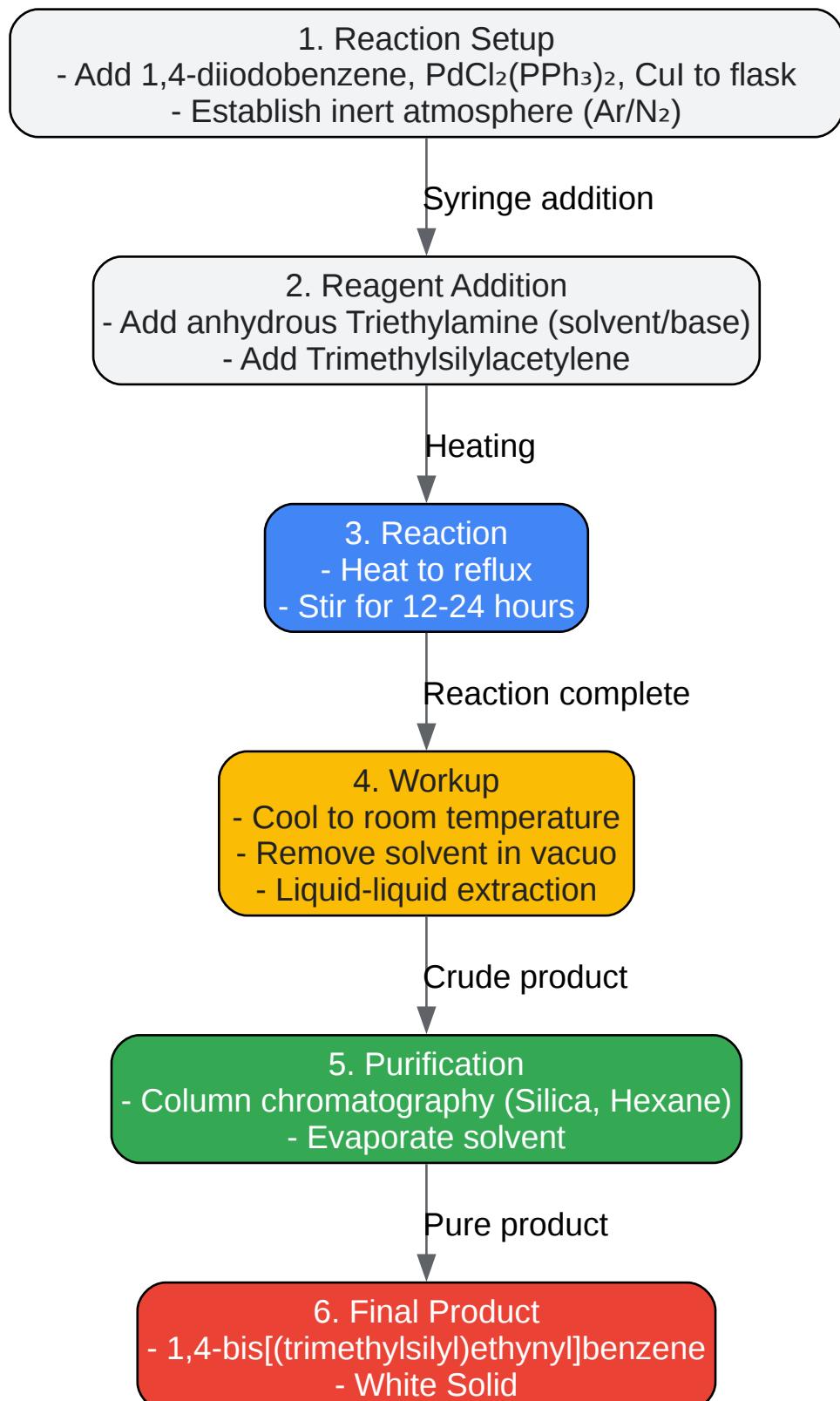
- Hexane (for extraction and chromatography)
- Water (for washing)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen) with manifold
- Standard laboratory glassware for workup and purification

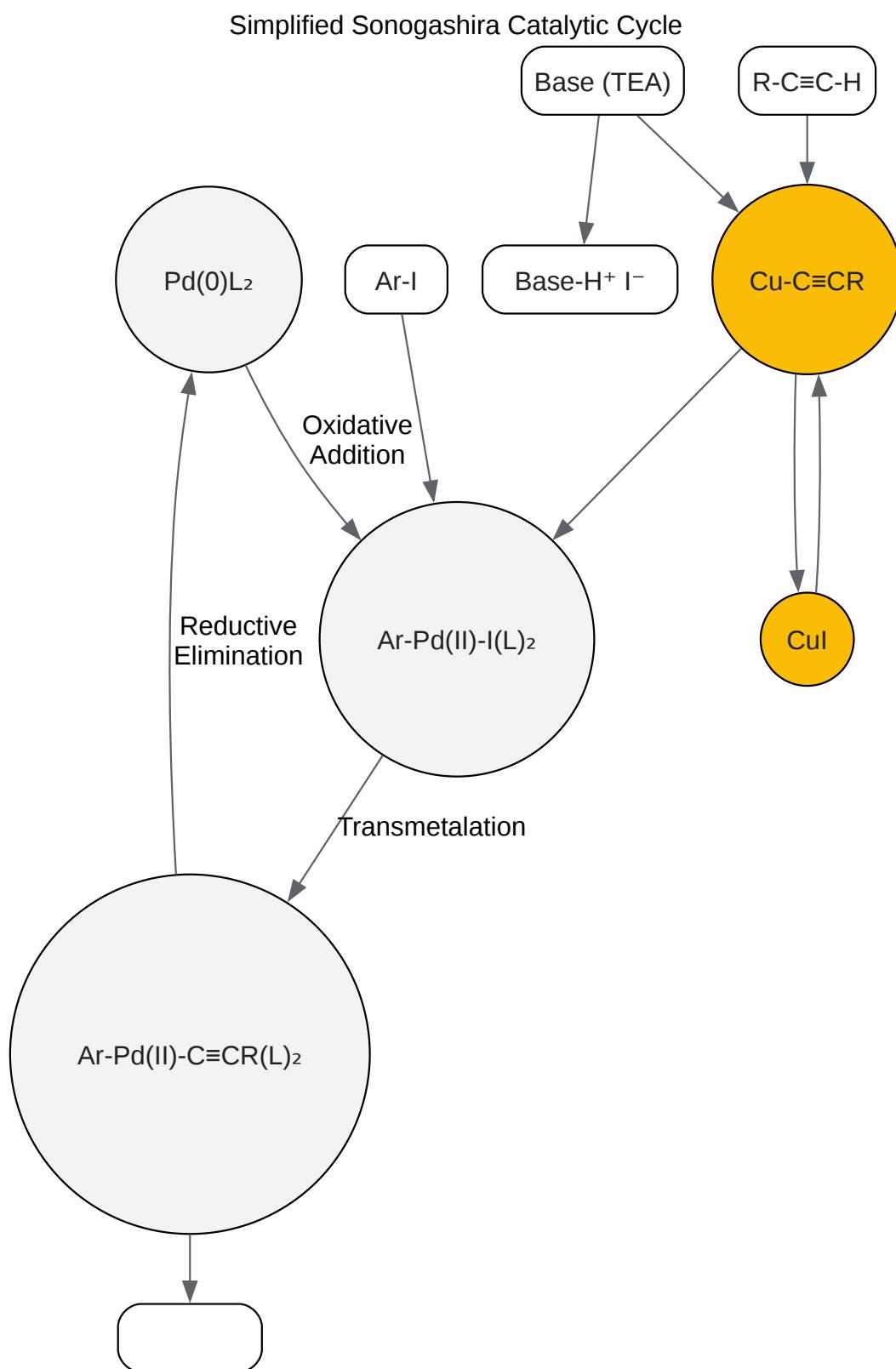
Procedure:

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (330 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).[6][7]
 - Attach a reflux condenser to the flask.
 - Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
- Addition of Reagents:
 - Under a positive flow of inert gas, add anhydrous triethylamine (25 mL) to the flask via syringe.
 - Stir the mixture to dissolve the solids.
 - Add trimethylsilylacetylene (0.31 mL, 2.2 mmol) to the reaction mixture dropwise via syringe.

- Reaction:
 - Heat the reaction mixture to reflux with vigorous stirring.
 - Maintain the reflux for 12-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the 1,4-diiodobenzene spot.
- Workup and Isolation:
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
 - Remove the triethylamine solvent under reduced pressure using a rotary evaporator.[6]
 - Partition the resulting solid residue between a mixture of toluene/hexane (1:3, 60 mL) and water (30 mL).[6]
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer twice with water (2 x 30 mL) and then with brine (30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.[6]
- Purification:
 - Filter off the drying agent and concentrate the organic solution in vacuo.
 - Purify the crude product by column chromatography on silica gel, eluting with hexane to yield the pure product as a white solid.[6]
 - Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure.
 - Dry the final product under vacuum.

Visualizations





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